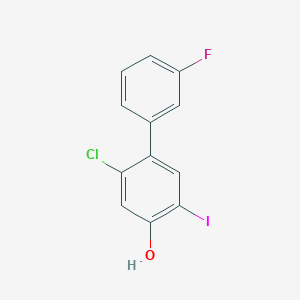

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

CAS No.:

Cat. No.: VC13853350

Molecular Formula: C12H7ClFIO

Molecular Weight: 348.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClFIO |

|---|---|

| Molecular Weight | 348.54 g/mol |

| IUPAC Name | 5-chloro-4-(3-fluorophenyl)-2-iodophenol |

| Standard InChI | InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H |

| Standard InChI Key | ZYPAIIQRXVMJQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)O)I |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-3'-fluoro-5-iodobiphenyl-4-ol is C₁₂H₇ClFIO, with a molecular weight of 348.54 g/mol. Its biphenyl structure consists of two benzene rings connected by a single bond, with substituents positioned to maximize electronic effects:

-

Chlorine at the 2-position of the first ring.

-

Iodine at the 5-position and a hydroxyl group at the 4-position of the same ring.

-

Fluorine at the 3'-position of the second ring.

The compound’s Canonical SMILES (C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)O)I) and InChIKey (ZYPAIIQRXVMJQL-UHFFFAOYSA-N) reflect its precise substitution pattern. X-ray crystallography of analogous halogenated biphenyls suggests that the iodine atom introduces significant steric bulk, while fluorine enhances electron-withdrawing effects, influencing intermolecular interactions .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClFIO |

| Molecular Weight | 348.54 g/mol |

| IUPAC Name | 5-chloro-4-(3-fluorophenyl)-2-iodophenol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely low in polar solvents |

| Stability | Sensitive to light and moisture |

The synthesis of 2-chloro-3'-fluoro-5-iodobiphenyl-4-ol typically involves multi-step halogenation and cross-coupling reactions. A widely cited method employs Suzuki-Miyaura coupling to assemble the biphenyl framework, followed by sequential halogenation:

Key Steps:

-

Formation of the Biphenyl Core: A boronic acid derivative of 3-fluorophenyl is coupled with a halogenated phenol using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Halogenation: Iodine is introduced via electrophilic substitution, while chlorine is incorporated through directed ortho-metalation.

-

Hydroxyl Group Protection: The phenolic -OH group is often protected as a silyl ether to prevent undesired side reactions during halogenation .

Physicochemical Properties and Reactivity

The compound’s reactivity is dominated by its halogen substituents:

-

Iodine: Participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N and C–O bond formation.

-

Chlorine and Fluorine: Act as directing groups in electrophilic substitution, with fluorine’s strong electron-withdrawing effect deactivating the ring toward further substitution .

-

Hydroxyl Group: Provides a site for hydrogen bonding and derivatization (e.g., etherification, esterification).

Experimental data for closely related compounds suggest a melting point range of 64–70°C and density near 1.75 g/cm³, though direct measurements for this specific compound are pending . Solubility in chloroform and ethyl acetate is inferred from analogs, with poor solubility in water due to its hydrophobic biphenyl core .

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediate

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol serves as a precursor to SGLT-2 inhibitors like empagliflozin, where halogenated aromatics enhance metabolic stability and target binding . Its iodine atom is particularly valuable in radiolabeling for pharmacokinetic studies, as seen in the development of thyroid hormone analogs .

Material Science

In polymer chemistry, the compound’s rigid biphenyl structure and halogen substituents improve thermal stability and flame retardancy. Recent patents describe its incorporation into epoxy resins for aerospace applications, where iodine’s high atomic weight enhances radiation shielding.

Future Directions and Challenges

Current research gaps include:

-

Catalyst Optimization: Developing palladium-free catalysts to reduce costs in large-scale synthesis.

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer activity, building on successes with halogenated pyridines .

-

Environmental Remediation: Investigating photocatalytic degradation methods to mitigate persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume